2'-(butan-2-yl)-4'-(pyrrolidin-1-ylcarbonyl)-2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-one
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Overview
Description
2’-(butan-2-yl)-4’-(pyrrolidin-1-ylcarbonyl)-2’H-spiro[cyclohexane-1,3’-isoquinolin]-1’(4’H)-one is a complex organic compound characterized by its spirocyclic structure, which includes a cyclohexane ring fused to an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(butan-2-yl)-4’-(pyrrolidin-1-ylcarbonyl)-2’H-spiro[cyclohexane-1,3’-isoquinolin]-1’(4’H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the isoquinoline core.
Spirocyclization: The cyclohexane ring is introduced via a spirocyclization reaction, which can be facilitated by using a suitable cyclization agent under controlled temperature and solvent conditions.
Introduction of the Butan-2-yl Group: This step involves the alkylation of the isoquinoline core with a butan-2-yl halide in the presence of a strong base.
Pyrrolidin-1-ylcarbonyl Group Addition: The final step includes the acylation of the compound with pyrrolidine-1-carbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrrolidin-1-ylcarbonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the isoquinoline ring.
Reduction: Reduced forms of the carbonyl group, such as alcohols.
Substitution: Substituted derivatives at the pyrrolidin-1-ylcarbonyl position.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules. Its structural features suggest it could bind to specific proteins or nucleic acids, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, 2’-(butan-2-yl)-4’-(pyrrolidin-1-ylcarbonyl)-2’H-spiro[cyclohexane-1,3’-isoquinolin]-1’(4’H)-one could be investigated for its pharmacological properties. Its potential as an anti-inflammatory, anticancer, or antimicrobial agent could be explored through various in vitro and in vivo studies.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its stability and reactivity profile make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2’-(butan-2-yl)-4’-(pyrrolidin-1-ylcarbonyl)-2’H-spiro[cyclohexane-1,3’-isoquinolin]-1’(4’H)-one would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved would vary based on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclohexane-1,3’-isoquinolin]-1’(4’H)-one: Lacks the butan-2-yl and pyrrolidin-1-ylcarbonyl groups, making it less complex.
4’-(pyrrolidin-1-ylcarbonyl)-2’H-spiro[cyclohexane-1,3’-isoquinolin]-1’(4’H)-one: Similar but without the butan-2-yl group.
2’-(butan-2-yl)-2’H-spiro[cyclohexane-1,3’-isoquinolin]-1’(4’H)-one: Lacks the pyrrolidin-1-ylcarbonyl group.
Uniqueness
The presence of both the butan-2-yl and pyrrolidin-1-ylcarbonyl groups in 2’-(butan-2-yl)-4’-(pyrrolidin-1-ylcarbonyl)-2’H-spiro[cyclohexane-1,3’-isoquinolin]-1’(4’H)-one imparts unique steric and electronic properties, potentially enhancing its biological activity and specificity compared to similar compounds.
Properties
Molecular Formula |
C23H32N2O2 |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
2-butan-2-yl-4-(pyrrolidine-1-carbonyl)spiro[4H-isoquinoline-3,1'-cyclohexane]-1-one |
InChI |
InChI=1S/C23H32N2O2/c1-3-17(2)25-21(26)19-12-6-5-11-18(19)20(22(27)24-15-9-10-16-24)23(25)13-7-4-8-14-23/h5-6,11-12,17,20H,3-4,7-10,13-16H2,1-2H3 |
InChI Key |
BRTAVWYRVUWOCD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)N4CCCC4 |
Origin of Product |
United States |
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